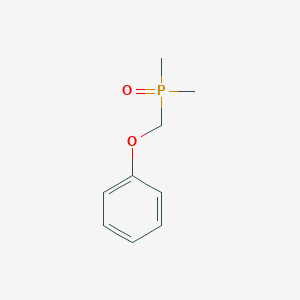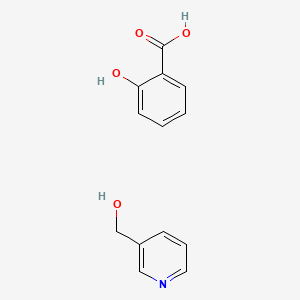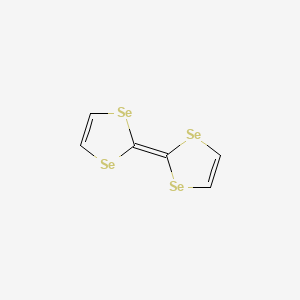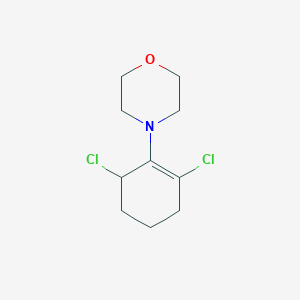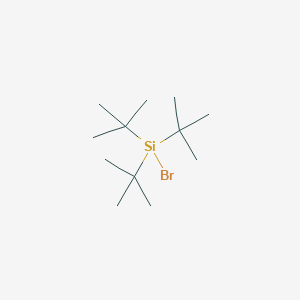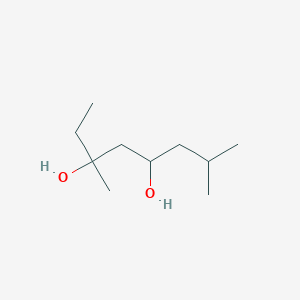![molecular formula C12H23NO B14644680 N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine CAS No. 51768-90-2](/img/structure/B14644680.png)
N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a dimethylocta-1,6-dien-3-yl group attached to an oxy-methylmethanamine structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine typically involves the reaction of 3,7-dimethylocta-1,6-dien-3-ol with N-methylmethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in experiments to understand its role in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development due to its unique chemical properties.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It may be employed as a precursor in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Linalool: A monoterpenoid alcohol with a similar structure, known for its pleasant scent and use in fragrances.
Geraniol: Another monoterpenoid alcohol, commonly found in essential oils and used in perfumes and flavorings.
Nerol: A cis-isomer of geraniol, also found in essential oils and used for its aromatic properties.
Uniqueness: N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine is unique due to its specific amine structure, which imparts different chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
51768-90-2 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
N-(3,7-dimethylocta-1,6-dien-3-yloxy)-N-methylmethanamine |
InChI |
InChI=1S/C12H23NO/c1-7-12(4,14-13(5)6)10-8-9-11(2)3/h7,9H,1,8,10H2,2-6H3 |
Clave InChI |
WTMSSOCWTXTDNY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)ON(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









